Cas no 1361838-45-0 (5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine)

5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a reactive aminomethyl group and a trifluoromethoxy substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethoxy group enhances stability and influences electronic properties. The aminomethyl moiety provides a handle for derivatization, enabling the introduction of additional pharmacophores or linking groups. This compound is particularly valuable in the development of bioactive molecules due to its balanced reactivity and structural diversity. Its high purity and well-defined synthetic pathway ensure reproducibility in research and industrial applications.
5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine structure
1361838-45-0 structure
Product name:5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine
CAS No:1361838-45-0
MF:C7H6BrF3N2O
Molecular Weight:271.034551143646
CID:4932956

5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine
    • インチ: 1S/C7H6BrF3N2O/c8-5-1-4(2-12)3-13-6(5)14-7(9,10)11/h1,3H,2,12H2
    • InChIKey: ONWFBNIXIRGCMC-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=CC(=C1)CN)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 48.1

5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022000143-500mg
5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine
1361838-45-0 97%
500mg
$1,068.20 2022-03-01
Alichem
A022000143-250mg
5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine
1361838-45-0 97%
250mg
$707.20 2022-03-01
Alichem
A022000143-1g
5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine
1361838-45-0 97%
1g
$1,831.20 2022-03-01

5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine 関連文献

5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine (CAS No. 1361838-45-0)

5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1361838-45-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both an aminomethyl group and a trifluoromethoxy substituent imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The aminomethyl group, attached to the pyridine ring at the 5-position, introduces a primary amine functionality, which is highly reactive and can participate in various chemical transformations. This reactivity is particularly useful in medicinal chemistry, where such groups are often employed to form hydrogen bonds, enhance solubility, and facilitate further functionalization. The pyridine core itself is a privileged scaffold in drug design, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

On the other hand, the trifluoromethoxy group at the 2-position of the pyridine ring adds another layer of complexity to the compound's chemical behavior. The trifluoromethyl moiety is renowned for its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability, making it a common feature in many successful pharmaceuticals. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with biological targets.

The bromo substituent at the 3-position further enhances the synthetic utility of this compound. Bromine is a versatile halogen that can undergo various transformations, including cross-coupling reactions, which are pivotal in modern drug synthesis. These reactions allow for the introduction of diverse functional groups at specific positions on the molecule, enabling chemists to tailor the properties of their compounds for optimal biological activity.

In recent years, there has been growing interest in exploring new derivatives of pyridine-based compounds for their potential therapeutic applications. The combination of an aminomethyl group and a trifluoromethoxy substituent has been particularly fruitful in this regard. For instance, studies have shown that such derivatives exhibit promising activity against various diseases, including cancer and infectious disorders. The unique structural features of these compounds allow them to interact with biological targets in novel ways, potentially leading to more effective treatments with improved efficacy and reduced side effects.

The synthetic pathways involving 5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine have also been extensively investigated. Researchers have developed efficient methods for its preparation, often leveraging multi-step synthetic strategies that incorporate key transformations such as nucleophilic substitution, cross-coupling reactions, and functional group interconversions. These advancements have not only facilitated access to this compound but have also provided valuable insights into general synthetic methodologies that can be applied to other complex molecules.

The pharmacological profile of 5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine has been studied in various preclinical models. Initial findings suggest that it may possess inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. For example, derivatives of this compound have shown potential as kinase inhibitors, which are crucial in cancer therapy. Additionally, their interaction with other biological targets has been explored, leading to promising results in treating inflammatory diseases and neurological disorders.

The development of new pharmaceuticals relies heavily on innovative synthetic chemistry and a deep understanding of molecular interactions. 5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine exemplifies how structural modifications can lead to significant improvements in drug design. By carefully selecting and combining functional groups like the aminomethyl and trifluoromethoxy moieties, chemists can create molecules with tailored properties that optimize their therapeutic potential.

In conclusion, 5-(Aminomethyl)-3-bromo-2-(trifluoromethoxy)pyridine (CAS No. 1361838-45-0) is a multifaceted compound with considerable promise in pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the future of medicinal chemistry.

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